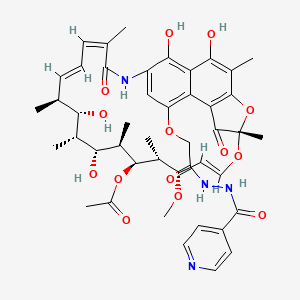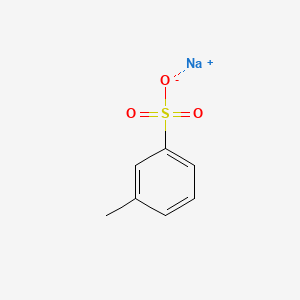
Sodium m-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium m-toluenesulfonate is an organic compound with the chemical formula CH₃C₆H₄SO₃Na. It is a white, water-soluble solid commonly used in various chemical reactions and industrial applications. This compound is derived from toluene, a simple aromatic hydrocarbon, and is known for its role as a hydrotrope, enhancing the solubility of other compounds in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium m-toluenesulfonate is typically synthesized through the sulfonation of toluene followed by neutralization with sodium hydroxide
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation processes where toluene is reacted with sulfur trioxide or oleum, followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium m-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfinate salts.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium m-toluenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a supporting electrolyte in electrochemical studies and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to enhance solubility.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Acts as a hydrotrope in detergents and cleaning agents, improving their performance by increasing solubility and stability.
Mécanisme D'action
The mechanism of action of sodium m-toluenesulfonate involves its ability to enhance the solubility of hydrophobic compounds in aqueous solutions. This is achieved through the formation of micelles or mixed micelles, which encapsulate the hydrophobic molecules, allowing them to dissolve in water. The sulfonate group interacts with water molecules, while the hydrophobic toluene moiety interacts with the hydrophobic compounds, facilitating their solubilization.
Comparaison Avec Des Composés Similaires
Sodium p-toluenesulfonate: Similar in structure but with the sulfonate group in the para position.
Sodium benzenesulfonate: Lacks the methyl group present in sodium m-toluenesulfonate.
Sodium xylene sulfonate: Contains additional methyl groups on the aromatic ring.
Uniqueness: this compound is unique due to its specific positioning of the sulfonate group on the aromatic ring, which influences its solubility and reactivity. This positional isomerism can lead to different physical and chemical properties compared to its para and ortho counterparts.
Propriétés
Numéro CAS |
38251-37-5 |
|---|---|
Formule moléculaire |
C7H7NaO3S |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
sodium;3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
WGGICLLPYNXXCK-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


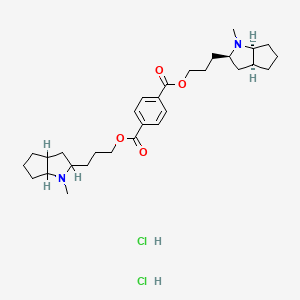
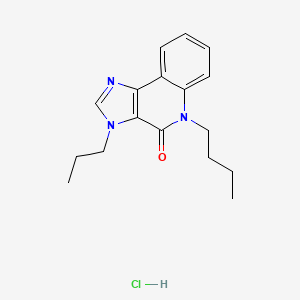

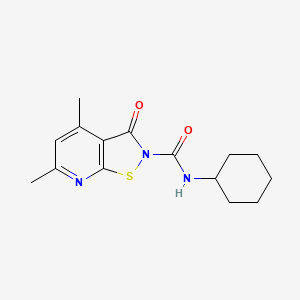
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
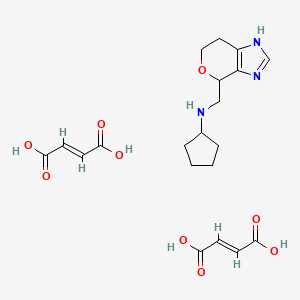

![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
